molecular formula C6H7ClN2O2 B3059335 4-Chloro-3,6-dimethoxy-pyridazine CAS No. 98198-66-4

4-Chloro-3,6-dimethoxy-pyridazine

Cat. No. B3059335
CAS RN: 98198-66-4
M. Wt: 174.58 g/mol
InChI Key: RQKAUHCNLNWUOO-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dimethoxypyridazine is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.59 . It is commonly used in various chemical reactions and syntheses .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,6-dimethoxypyridazine consists of a pyridazine ring substituted with a chlorine atom and two methoxy groups . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

Pharmacological Investigations

  • Anticonvulsive Properties : Certain 3,6-dialkoxy-pyridazines exhibit notable anticonvulsive properties, as identified in a range of pyridazines (Druey et al., 1954).

Chemical Synthesis and Reactivity

  • Synthetic Pathway and Photochemical Reactivity : A synthetic pathway for 3-methylisoxazolo[4,5-d]pyridazine and its derivatives, including 4,7-dimethoxy and 7-chloro-4-hydrazino-3-methylisoxazolo[4,5-d]pyridazine, demonstrates their potential for intramolecular rearrangements and solvent involving reactions under UV irradiation (Camparini et al., 1985).

Biological Properties

  • Anti-tumor and Anti-inflammatory Activity : Recent studies on pyridazine derivatives have shown considerable biological properties such as anti-tumor and anti-inflammatory activity. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have been synthesized and characterized, exhibiting these biological activities (Sallam et al., 2021).

Material Science

  • Surface Protection for Mild Steel : Certain 3,6-substituted pyridazine derivatives are effective in protecting mild steel surface and inhibiting corrosion in acidic environments, showing their potential in materials science applications (Olasunkanmi et al., 2018).

Organometallic Chemistry

  • Ruthenium Half-Sandwich Complexes : Pyrazolyl-pyridazine ligands, including chloro derivatives, have been used to synthesize ruthenium half-sandwich complexes. These complexes are characterized for their spectroscopic and molecular structural properties, contributing to the field of organometallic chemistry (Gupta et al., 2009).

Safety and Hazards

The safety data sheet for 4-Chloro-3,6-dimethoxypyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to ensure adequate ventilation when handling it .

Mechanism of Action

Mode of Action

For instance, treatment of 3,6-dimethoxypyridazine 1-oxide with phosphoryl chloride at room temperature resulted in a chloro-dimethoxyl compound . This suggests that 4-Chloro-3,6-dimethoxypyridazine may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Pharmacokinetics

The compound’s molecular weight is 174.59 , which may influence its bioavailability and distribution within the body

properties

IUPAC Name

4-chloro-3,6-dimethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKAUHCNLNWUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557314
Record name 4-Chloro-3,6-dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,6-dimethoxypyridazine

CAS RN

98198-66-4
Record name 4-Chloro-3,6-dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of n-butyllithium (1.6 M in hexanes, 2.45 mL, 3.92 mmol) was added to a cold solution of THF (20 mL) at −78° C. Tetramethylpiperidine (0.67 mL, 3.92 mol) was introduced and the solution was warmed to 0° C. and kept at this temperature for 20 min; it was then cooled to −78° C. A solution of 3,6-dimethoxy-pyridazine (500 mg, 3.57 mmol) in THF (5 mL) was added slowly and the mixture was stirred at −78° C. for 45 min. This reaction mixture was transferred to a solution of achloroethane (1.268 g, 5.36 mmol) in THF (10 mL) at −78° C. and stirring was continued at −78° C. for 15 min. Saturated aqueous NH4Cl was added and the mixture was warmed to room temperature. The mixture was extracted with EtOAc, dried over MgSO4, and concentrated in vacuo to give the crude product, which was purified by flash chromatography, eluting with 10-20% EtOAc in hexanes to afford, after evaporation, the title compound as a white solid (372 mg, 60%): 1H NMR (400 MHz, DMSO) δ 7.04 (s, 1H), 4.11 (s, 3H), 4.04 (s, 3H); LCMS (+ESI, M+H+) m/z 175.
Quantity
2.45 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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